DL-Sulforaphane N-acetyl-L-cysteine

描述

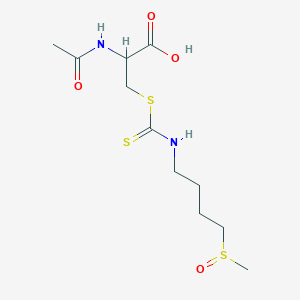

Structure

3D Structure

属性

CAS 编号 |

334829-66-2 |

|---|---|

分子式 |

C11H20N2O4S3 |

分子量 |

340.5 g/mol |

IUPAC 名称 |

(2R)-2-acetamido-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |

InChI |

InChI=1S/C11H20N2O4S3/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16)/t9-,20?/m0/s1 |

InChI 键 |

IIHBKTCHILXGOT-KMYGYIBBSA-N |

手性 SMILES |

CC(=O)N[C@@H](CSC(=S)NCCCCS(=O)C)C(=O)O |

规范 SMILES |

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)O |

外观 |

Assay:≥98%A crystalline solid |

同义词 |

N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine; Sulforaphane NAC; |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of DL-Sulforaphane N-acetyl-L-cysteine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) is the major metabolite of sulforaphane (B1684495) (SFN), a naturally occurring isothiocyanate found in cruciferous vegetables like broccoli.[1][2] Both SFN and its metabolites have garnered significant interest in the scientific community for their potent chemopreventive and therapeutic properties.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of SFN-NAC, focusing on its interaction with key cellular signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Nrf2 Activation

The primary mechanism of action for both SFN and SFN-NAC revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3]

SFN, and by extension its metabolite SFN-NAC, are electrophilic compounds that can react with the sulfhydryl groups of specific cysteine residues on Keap1.[5] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[5] Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[6] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.[3]

These Nrf2-target genes encode a wide array of antioxidant and phase II detoxification enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and glutamate-cysteine ligase (GCL).[3][7] The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify carcinogens and other xenobiotics.

Data Presentation: Quantitative Analysis

In Vitro Efficacy: Cytotoxicity

The cytotoxic effects of SFN-NAC have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cellular proliferation.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HA | Glioblastoma | 24 | 60.08 | [8] |

| U87MG | Glioblastoma | 24 | 35.20 | [8] |

| U373MG | Glioblastoma | 24 | 39.11 | [8] |

| U87/TR | Glioblastoma (Temozolomide Resistant) | 24 | 36.20 | [8] |

Comparative Efficacy: SFN vs. SFN-NAC

Direct comparisons of the biological activity of SFN and SFN-NAC are crucial for understanding the therapeutic potential of the metabolite.

| Assay | Cell Line | Metric | SFN | SFN-NAC | Reference |

| Quinone Reductase Induction | Murine Hepatoma | 3.0-fold (at 1 µM) | 3.8-fold (at 1 µM) | [9] | |

| Quinone Reductase Induction | Murine Hepatoma | 3.5-fold (at 2 µM) | 4.5-fold (at 2 µM) | [9] | |

| HDAC Activity Inhibition | Mouse Colonic Mucosa | ~65% decrease | ~50% decrease | [10] |

Pharmacokinetics in Rats

Pharmacokinetic studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following tables summarize key pharmacokinetic parameters for SFN and SFN-NAC in rats.

Table 3: Pharmacokinetics of SFN in Rats

| Parameter | IV (0.1 mg/kg) | Oral (0.1 mg/kg) | Oral (0.2 mg/kg) | Oral (0.5 mg/kg) | Reference |

| T1/2 (min) | 61.3 ± 13.0 | 48.6 ± 12.3 | 55.1 ± 7.9 | 65.6 ± 12.0 | [2] |

| Tmax (min) | - | 30.0 ± 0.0 | 30.0 ± 0.0 | 45.0 ± 17.3 | [2] |

| Cmax (ng/mL) | - | 45.3 ± 11.2 | 98.7 ± 21.4 | 211.7 ± 45.1 | [2] |

| AUClast (min·ng/mL) | 2457.0 ± 423.8 | 2589.9 ± 598.6 | 5988.2 ± 1109.8 | 15843.4 ± 3241.5 | [2] |

| CL (mL/min/kg) | 40.7 ± 7.1 | - | - | - | [2] |

| Vss (mL/kg) | 1853.1 ± 184.4 | - | - | - | [2] |

| F (%) | - | 84.2 ± 19.5 | 97.5 ± 18.1 | 129.0 ± 26.4 | [2] |

Table 4: Pharmacokinetics of SFN-NAC in Rats

| Parameter | IV (0.1 mg/kg) | Oral (0.5 mg/kg) | Reference |

| T1/2 (min) | 33.2 ± 5.6 | 21.0 ± 3.5 | [2] |

| Tmax (min) | - | 15.0 ± 0.0 | [2] |

| Cmax (ng/mL) | - | 29.8 ± 11.7 | [2] |

| AUClast (min·ng/mL) | 2070.4 ± 359.7 | 567.8 ± 178.4 | [2] |

| CL (mL/min/kg) | 48.3 ± 8.4 | - | [2] |

| Vss (mL/kg) | 1146.2 ± 209.7 | - | [2] |

| F (%) | - | 5.5 ± 1.7 | [2] |

Clinical Trial Data: Prostate Cancer

Clinical trials have investigated the effects of sulforaphane in men with recurrent prostate cancer, often measuring changes in prostate-specific antigen (PSA) levels as a biomarker.

| Study | Intervention | Duration | Key Findings | Reference |

| Alumkal et al. | 200 µmol/day SFN-rich extracts | 20 weeks | 1 patient had >50% PSA decline; 35% had PSA declines of 3-20%; Significant increase in PSA doubling time (6 vs 9.4 months, p=0.013). | [11][12] |

| Cipolla et al. | 60 mg/day stabilized free SFN | 6 months | Mean change in PSA levels significantly lower in SFN group (+0.099 ng/mL) vs. placebo (+0.620 ng/mL, p=0.0433); PSA doubling time 86% longer in SFN group. | [13] |

Experimental Protocols

Western Blot for Nrf2 Nuclear Translocation

This protocol describes the detection of Nrf2 accumulation in the nucleus following treatment with SFN or SFN-NAC.

-

Cell Culture and Treatment: Plate cells (e.g., PC12 or PAM212) and grow to 70-80% confluency. Treat cells with desired concentrations of SFN or SFN-NAC for specified time points (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Nuclear and Cytoplasmic Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions to separate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford protein assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Controls: To ensure equal loading of nuclear and cytoplasmic fractions, probe the membranes with antibodies against nuclear (e.g., Lamin B1, 1:1000 dilution) and cytoplasmic (e.g., α-tubulin or GAPDH, 1:1000 dilution) loading control proteins.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Nrf2.

-

Cell Line: Use a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the ARE consensus sequence upstream of a minimal promoter (e.g., HepG2-ARE).

-

Cell Plating and Treatment: Seed the ARE reporter cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of SFN, SFN-NAC, or a vehicle control.

-

Lysis and Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalization: To control for transfection efficiency and cell number, co-transfect a constitutively expressed Renilla luciferase vector and normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Data Analysis: Express the results as fold induction of luciferase activity relative to the vehicle-treated control.

Mandatory Visualizations

Signaling Pathways

Caption: SFN-NAC signaling pathway leading to Nrf2 activation.

Experimental Workflows

Caption: Workflow for assessing Nrf2 activation by SFN-NAC.

Caption: Workflow for investigating upstream signaling pathways.

Conclusion

This compound, the primary metabolite of sulforaphane, exerts its biological effects predominantly through the robust activation of the Nrf2 signaling pathway. This leads to the upregulation of a suite of cytoprotective genes that enhance cellular antioxidant and detoxification capabilities. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of SFN-NAC. Further research into the nuanced differences in potency and bioavailability between SFN and its various metabolites will be critical in optimizing its clinical application.

References

- 1. scbt.com [scbt.com]

- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. cancernetwork.com [cancernetwork.com]

- 12. Effect of Sulforaphane in Men with Biochemical Recurrence after Radical Prostatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforaphane is a Nrf2-independent inhibitor of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

Sulforaphane-N-Acetylcysteine (SFN-NAC): A Comprehensive Technical Guide to its Biological Activity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane-N-acetylcysteine (SFN-NAC) is a metabolite of sulforaphane (B1684495) (SFN), a naturally occurring isothiocyanate found in cruciferous vegetables. As a key player in the mercapturic acid pathway, SFN-NAC has garnered significant interest for its pharmacological activities, which often mirror or complement those of its parent compound.[1] This technical guide provides an in-depth analysis of the biological activity of SFN-NAC, focusing on its core mechanisms of action, associated signaling pathways, and the experimental evidence supporting its potential as a therapeutic agent. Particular emphasis is placed on its anti-cancer, anti-inflammatory, and anti-fibrotic properties.

Pharmacokinetics and Metabolism

SFN-NAC exhibits distinct pharmacokinetic properties. It is a major metabolite of SFN and is the primary form excreted in urine.[2] While SFN shows superior oral absorption, SFN-NAC can be converted back to SFN in vivo, suggesting its potential as a prodrug.[2][3] This conversion is a critical aspect of its biological activity, as it allows for the systemic delivery of SFN.

Table 1: Pharmacokinetic Parameters of SFN-NAC and SFN in Rats

| Parameter | SFN-NAC (0.1 mg/kg IV) | SFN from SFN-NAC (0.1 mg/kg IV) | SFN-NAC (0.5 mg/kg PO) | SFN from SFN-NAC (0.5 mg/kg PO) |

| Tmax (h) | 0.08 ± 0.00 | 0.25 ± 0.00 | 0.25 ± 0.00 | 0.50 ± 0.00 |

| Cmax (ng/mL) | 145.3 ± 20.7 | 10.2 ± 1.5 | 3.8 ± 0.9 | 12.3 ± 2.1 |

| AUClast (ng·h/mL) | 40.2 ± 5.8 | 15.3 ± 2.9 | 4.1 ± 1.2 | 26.8 ± 4.6 |

| t1/2 (h) | 0.3 ± 0.1 | 1.8 ± 0.4 | - | 2.3 ± 0.5 |

| CL (L/h/kg) | 2.5 ± 0.4 | - | - | - |

| Vss (L/kg) | 0.6 ± 0.1 | - | - | - |

| Data presented as mean ± standard deviation (n=4). Data sourced from a study on the pharmacokinetics of SFN and SFN-NAC in rats.[2][3] |

Anti-Cancer Activity: Focus on Glioma

SFN-NAC has demonstrated significant anti-cancer properties, particularly in glioma cells. It induces cell cycle arrest in the G2/M phase and promotes autophagy, leading to the downregulation of α-tubulin.[4][5] This activity is primarily mediated through the activation of the ERK1/2 signaling pathway.[4]

Signaling Pathway: SFN-NAC Induced Autophagy in Glioma Cells

Caption: SFN-NAC induces autophagy in glioma cells via ERK1/2 activation.

Experimental Protocols

Cell Culture and Treatment: U87MG and U373MG human glioma cell lines were cultured in DMEM supplemented with 10% fetal bovine serum.[4] For experiments, cells were treated with varying concentrations of SFN-NAC (e.g., 0, 10, 20, 30 μM) for specified durations (e.g., 24 hours).[4]

Western Blot Analysis for ERK1/2 Phosphorylation:

-

Cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an ECL detection system.[4][6][7]

Autophagy Assessment: Autophagy was assessed by monitoring the conversion of LC3-I to LC3-II via Western blot and by observing the formation of autophagosomes using transmission electron microscopy.[4][5][8]

Anti-Fibrotic Activity

Both SFN and SFN-NAC have shown the ability to decrease the levels of key mediators of fibrosis, including fibronectin, alpha-smooth muscle actin (α-SMA), and collagen.[2][3] This suggests a potential therapeutic role in conditions characterized by excessive fibrous connective tissue formation.

Table 2: Effect of SFN and SFN-NAC on Fibrosis Marker Expression in MRC-5 Fibroblast Cells

| Treatment (20 µM) | Fibronectin mRNA Expression (Fold Change vs. TGF-β1) | α-SMA mRNA Expression (Fold Change vs. TGF-β1) | Collagen I mRNA Expression (Fold Change vs. TGF-β1) |

| SFN | ~0.6 | ~0.5 | ~0.7 |

| SFN-NAC | ~0.7 | ~0.6 | ~0.8 |

| Approximate fold changes are estimated from graphical data. Cells were pre-treated with SFN or SFN-NAC for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 48 hours.[2][3] |

Experimental Workflow: Assessing Anti-Fibrotic Effects

Caption: Experimental workflow for evaluating the anti-fibrotic effects of SFN-NAC.

Nrf2 Activation and Anti-Inflammatory Pathways

While much of the research on Nrf2 activation has focused on SFN, it is a critical pathway to consider for SFN-NAC due to their metabolic relationship. SFN is a potent activator of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[4][9] SFN modifies cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

The anti-inflammatory effects of SFN are partly mediated through the Nrf2 pathway and also through the inhibition of the NF-κB pathway.[1][11] SFN has been shown to suppress the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[5][12][13]

Signaling Pathway: Nrf2 Activation by SFN

Caption: SFN-mediated activation of the Nrf2 antioxidant response pathway.

Conclusion

SFN-NAC demonstrates a wide range of biological activities with significant therapeutic potential. Its role as a prodrug for SFN, combined with its own intrinsic activities, makes it a compelling candidate for further investigation in the fields of oncology, inflammation, and fibrotic diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic capabilities of SFN-NAC. Future research should focus on obtaining more specific quantitative data for SFN-NAC's direct effects on pathways such as Nrf2 activation to better distinguish its activity from that of its parent compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Activation of Nrf2 at Critical Windows of Development Alters Tissue-Specific Protein S-Glutathionylation in the Zebrafish (Danio rerio) Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. e-century.us [e-century.us]

- 9. researchgate.net [researchgate.net]

- 10. Sulforaphane Reduces the Chronic Inflammatory Immune Response of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Sulforaphane on NOD2 via NF-κB: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforaphane down-regulates COX-2 expression by activating p38 and inhibiting NF-kappaB-DNA-binding activity in human bladder T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforaphane suppresses lipopolysaccharide-induced cyclooxygenase-2 (COX-2) expression through the modulation of multiple targets in COX-2 gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Chemical Properties of Sulforaphane-N-acetylcysteine (SFN-NAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane-N-acetylcysteine (SFN-NAC) is a significant metabolite of sulforaphane (B1684495) (SFN), a naturally occurring isothiocyanate found in cruciferous vegetables with potent chemopreventive and therapeutic properties. As the terminal product of the mercapturic acid pathway, SFN-NAC is readily excreted in urine and serves as a biomarker for SFN consumption.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of SFN-NAC, with a focus on its role in modulating critical signaling pathways implicated in cancer and other diseases. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Chemical Synthesis of SFN-NAC

The synthesis of SFN-NAC is achieved through the reaction of sulforaphane with N-acetyl-L-cysteine. This reaction mimics the final step of the mercapturic acid pathway, where the cysteine conjugate of SFN is acetylated. A general method for the synthesis of isothiocyanate-derived mercapturic acids can be adapted for SFN-NAC production in a laboratory setting.[2]

A patented method describes the synthesis of a sulforaphane amino acid ester by reacting sulforaphane with L-acetylcysteine in dichloromethane (B109758) at normal temperature in the presence of a phase-transfer catalyst, Tetrabutylammonium bromide. This process reportedly yields the desired product in high purity.[3]

Experimental Protocol: Synthesis of SFN-NAC

-

Dissolution: Dissolve 17.7 g of sulforaphane and 16.3 g of L-acetylcysteine in dichloromethane.

-

Catalyst Addition: Add a catalytic amount of Tetrabutylammonium bromide to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, yielding SFN-NAC. The patent reports a yield of 94.12%.[3]

Chemical and Physical Properties

SFN-NAC possesses distinct chemical and physical characteristics that are crucial for its handling, formulation, and biological activity. While some of the physicochemical properties of SFN-NAC are not extensively documented in publicly available literature, data for its parent compound, sulforaphane, can provide some context. SFN is a yellowish oily liquid at room temperature, with low solubility in water but good solubility in organic solvents.[4] It is also known to be unstable under alkaline, high-temperature, and oxygen-rich conditions.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₄S₃ | [5] |

| Molecular Weight | 340.5 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mLPBS (pH 7.2): 10 mg/mL | [5] |

| λmax | 250, 275 nm | [5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Biological Activity and Signaling Pathways

SFN-NAC, like its precursor SFN, exhibits a range of biological activities, including anticancer and neuroprotective effects. These effects are primarily mediated through the modulation of key cellular signaling pathways, most notably the Keap1-Nrf2 and ERK1/2 pathways.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant and detoxification responses. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like SFN and its metabolites, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective enzymes.

Studies have shown that SFN treatment leads to the nuclear accumulation of Nrf2 and the upregulation of its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][6][7] While direct quantitative data for SFN-NAC's effect on Nrf2 translocation is limited, its ability to induce ARE expression in HepG2-C8 cells at a concentration of 75 µM has been reported.[5]

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK1/2 pathway is a common feature of many cancers.

SFN-NAC has been shown to induce the phosphorylation and activation of ERK1/2 in glioma cells.[8] This activation leads to a cascade of downstream events, including the induction of autophagy and downregulation of α-tubulin, ultimately resulting in cell cycle arrest and inhibition of cell growth.[8] The effects of SFN-NAC on ERK activation are dose-dependent and can be reversed by ERK pathway inhibitors.[8]

Quantitative Data

In Vitro Cytotoxicity

The cytotoxic effects of SFN-NAC have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| U87MG | Glioblastoma | 24 | 35.20 | [9] |

| U373MG | Glioblastoma | 24 | 39.11 | [9] |

| U87/TR | Glioblastoma (resistant) | 24 | 36.20 | [9] |

| HA | Astrocytoma | 24 | 60.08 | [9] |

| MDA-MB-231 (SFN) | Breast Cancer | 24 | ~20 | [10] |

| MCF-7 (SFN) | Breast Cancer | 24 | 12.5 - 54 | [10] |

| SK-BR-3 (SFN) | Breast Cancer | 24 | ~20 | [10] |

| BT549 (SFN) | Breast Cancer | 24 | ~20 | [10] |

Note: IC50 values for SFN are included for comparison.

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of SFN-NAC.

| Parameter | Route | Dose | Value | Units | Reference |

| Cmax (SFN-NAC) | Oral | 200 µmol | 1.91 ± 0.24 | µM | [11] |

| Tmax (SFN-NAC) | Oral | 200 µmol | 1 | h | [11] |

| t1/2 (SFN-NAC) | Oral | 200 µmol | 1.77 ± 0.13 | h | [11] |

| Clearance (SFN-NAC) | Oral | 200 µmol | 369 ± 53 | mL/min | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SFN-NAC (e.g., 0-100 µM) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Nrf2 and p-ERK1/2

Protocol:

-

Cell Lysis: Treat cells with SFN-NAC for the desired time. For Nrf2 translocation, prepare nuclear and cytosolic extracts. For p-ERK1/2, prepare whole-cell lysates. Use RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, p-ERK1/2, total ERK1/2, or a loading control (e.g., β-actin, Lamin B) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

UHPLC-MS/MS for SFN-NAC Quantification in Plasma

Protocol:

-

Sample Preparation: Precipitate plasma proteins by adding a three-fold volume of acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.

-

Chromatography: Inject the supernatant onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for SFN-NAC.

-

Quantification: Generate a standard curve using known concentrations of SFN-NAC and quantify the analyte in the plasma samples. A highly sensitive LC-MS-MS assay has been developed for the quantification of sulforaphane and its metabolites, with a lower limit of quantification of 10 ng/mL for SFN-NAC.[12]

Conclusion

SFN-NAC, a major metabolite of sulforaphane, demonstrates significant biological activity, particularly in the modulation of the Nrf2 and ERK1/2 signaling pathways. Its chemical properties and synthesis are well-characterized, facilitating its use in preclinical and potentially clinical research. The data and protocols presented in this guide offer a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of SFN-NAC. Further research is warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102093273B - Chemical synthesis method of sulforaphane - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulforaphane: A Broccoli Bioactive Phytocompound with Cancer Preventive Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Dual Nature of a Metabolite: A Technical Guide to DL-Sulforaphane N-acetyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforaphane (B1684495) (SFN), a potent isothiocyanate derived from cruciferous vegetables, has garnered significant attention for its chemopreventive and therapeutic properties. Upon ingestion, SFN undergoes extensive metabolism, primarily through the mercapturic acid pathway, leading to the formation of several conjugates. Among these, DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) is a major metabolite found in plasma and excreted in urine.[1][2] This technical guide provides an in-depth exploration of SFN-NAC, not merely as a metabolic byproduct but as a bioactive molecule with its own distinct pharmacological profile. We will delve into its pharmacokinetics, analytical quantification, and its role in key cellular signaling pathways, offering a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Analysis of SFN-NAC

The bioavailability and disposition of SFN-NAC are critical parameters for understanding its physiological effects. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Sulforaphane N-acetyl-L-cysteine (SFN-NAC) in Rats [3][4][5]

| Parameter | Intravenous (0.1 mg/kg) | Oral (0.5 mg/kg) |

| Cmax (µg/mL) | 0.143 ± 0.018 | 0.006 ± 0.001 |

| Tmax (min) | 5 | 30 |

| AUC (µg·min/mL) | 6.9 ± 0.5 | 11.9 ± 2.6 |

| t1/2 (min) | 33.2 ± 3.8 | 111.2 ± 25.0 |

| CL (mL/min/kg) | 48.3 ± 3.5 | - |

| Vss (mL/kg) | 435.5 ± 50.1 | - |

| Bioavailability (%) | - | 24.8 ± 5.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state.

Table 2: Urinary Excretion of Sulforaphane Metabolites in Humans After Broccoli Consumption [2][6][7]

| Study Cohort & Intervention | SFN-NAC Excreted (µmol/24h) | Percentage of Total Isothiocyanates |

| 12 male subjects, 200g fresh broccoli | 25.8 ± 13.9 | 40.0 ± 21.0% |

| 12 male subjects, 200g steamed broccoli | 6.9 ± 2.5 | 41.4 ± 21.9% |

| Healthy adults, single intake of broccoli sprouts | Median values varied with time, peaking >60 min post-ingestion | SFN-NAC was the predominant metabolite |

Table 3: Validation Parameters for LC-MS/MS Quantification of SFN-NAC in Human Plasma [8][9]

| Parameter | Value |

| Linear Range | 3.9 nM - 1000 nM |

| Accuracy (% bias) | 1.85% - 14.8% |

| Reproducibility (%RSD) | < 9.53% |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key assays related to the study of SFN-NAC.

Protocol 1: Quantification of SFN-NAC in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of sulforaphane and its metabolites.[8][10][11][12][13]

1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard (e.g., d8-SFN-NAC). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions: a. Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. g. MRM Transitions: Monitor the specific precursor-to-product ion transitions for SFN-NAC and the internal standard. For SFN-NAC, a potential transition is m/z 341.1 → 178.1.

Protocol 2: Western Blot Analysis for Nrf2 Activation

This protocol outlines the procedure to assess the activation of the Nrf2 pathway by examining the nuclear translocation of Nrf2.[14][15][16][17][18]

1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2) and allow them to adhere overnight. b. Treat cells with desired concentrations of SFN-NAC for the specified duration. A positive control, such as sulforaphane, should be included.

2. Nuclear and Cytoplasmic Fractionation: a. Harvest cells and wash with ice-cold PBS. b. Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the fractions.

3. Protein Quantification: a. Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA or Bradford assay.

4. SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein from each fraction by boiling in Laemmli buffer. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. Use Lamin B and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol details the MTT assay to determine the effect of SFN-NAC on cell viability.[19][20][21][22]

1. Cell Plating: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

2. Compound Treatment: a. Treat the cells with a range of concentrations of SFN-NAC and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

3. MTT Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete solubilization. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Visualizations

SFN-NAC, as a bioactive metabolite, influences key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Mercapturic Acid Pathway

Sulforaphane is metabolized in the body via the mercapturic acid pathway, a critical detoxification route for xenobiotics. This multi-step process involves conjugation with glutathione (B108866) and subsequent enzymatic modifications, ultimately leading to the formation of SFN-NAC, which is then excreted.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Sulforaphane and its metabolites, including SFN-NAC, are potent activators of this pathway. They induce the translocation of Nrf2 to the nucleus, leading to the transcription of a battery of cytoprotective genes.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Sulforaphane has been shown to activate the ERK pathway, which, depending on the cellular context, can contribute to its anti-cancer effects.[23][24][25][26][27][28][29]

References

- 1. Organ-Specific Exposure and Response to Sulforaphane, a Key Chemopreventive Ingredient in Broccoli: Implications for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Sulforaphane Mercapturic Acid Pathway Conjugates in Human Urine by High-Performance Liquid Chromatography and Isotope-Dilution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Pharmacodynamics of Phase II Drug Metabolizing/Antioxidant Enzymes Gene Response by Anti-cancer Agent Sulforaphane in Rat Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. butterflybefree.wordpress.com [butterflybefree.wordpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Sulforaphane and Its Metabolites in Human Plasma: A High Throughput Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [scholarship.libraries.rutgers.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Bioavailable Sulforaphane Quantitation in Plasma by LC-MS/MS Is Enhanced by Blocking Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

- 19. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. merckmillipore.com [merckmillipore.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Preclinical Efficacy and Involvement of AKT, mTOR, and ERK Kinases in the Mechanism of Sulforaphane against Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sulforaphane induces autophagy through ERK activation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sulforaphane Inhibits Invasion via Activating ERK1/2 Signaling in Human Glioblastoma U87MG and U373MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pathway Commons [apps.pathwaycommons.org]

- 29. Activation of the TrkA/Ras-MAPK/ERK Signaling Pathway via Carbon Quantum Dot Mimetics for Enhanced Peripheral Nerve Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of DL-Sulforaphane N-acetyl-L-cysteine: A Technical Overview

Introduction: DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) is a metabolite of sulforaphane (B1684495) (SFN), a well-known isothiocyanate found in cruciferous vegetables.[1][2] As the predominant form of SFN excreted in urine, SFN-NAC has garnered significant interest for its potential chemopreventive and therapeutic properties.[2][3] In vitro studies have begun to elucidate its mechanisms of action, revealing its influence on critical cellular processes such as cell cycle progression, apoptosis, and autophagy, particularly in the context of cancer. This technical guide provides a consolidated overview of the existing in vitro data on SFN-NAC, with a focus on its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to ascertain these effects.

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro studies on SFN-NAC, detailing its impact on cell viability, cell cycle distribution, and protein expression.

Table 1: Cell Viability (IC50 Values)

| Cell Line | Cell Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| HA | Normal human astrocytes | 24 | 60.08 | [1][4][5] |

| U87MG | Human glioblastoma | 24 | 35.20 | [1][4][5] |

| U373MG | Human glioblastoma | 24 | 39.11 | [1][4][5] |

| U87/TR | Temozolomide-resistant glioblastoma | 24 | 36.20 | [1] |

| HepG2 | Human hepatoma | 24 | >20 (less cytotoxic than SFN) | [2] |

| HUVEC | Human umbilical vein endothelial cells | 24 | >20 (less cytotoxic than SFN) | [2] |

Table 2: Effects on Cell Cycle and Apoptosis

| Cell Line | Concentration (µM) | Duration (hours) | Effect | Reference |

| U87MG | 30 | 24 | G2/M phase arrest | [4][5] |

| U373MG | 30 | 24 | G2/M phase arrest | [4][5] |

| U87MG | 30 | 24 | Induction of apoptosis | [1][4] |

| U373MG | 30 | 24 | Induction of apoptosis | [1][4] |

| LNCaP | Human prostate cancer | Not specified | Increased p21, leading to apoptosis | [6] |

| DU145 | Human prostate cancer | Not specified | Increased p21, leading to apoptosis | [6] |

Table 3: Modulation of Protein Expression and Activity

| Cell Line | Concentration (µM) | Duration (hours) | Target Protein/Process | Effect | Reference |

| U87MG | 10-50 | 24 | ERK1/2 (Thr202/Tyr204) | Activation (phosphorylation) | [4][5] |

| U373MG | 10-50 | 24 | ERK1/2 (Thr202/Tyr204) | Activation (phosphorylation) | [4][5] |

| U87MG | 10-50 | 24 | α-tubulin | Downregulation | [4][5] |

| U373MG | 10-50 | 24 | α-tubulin | Downregulation | [4][5] |

| U87MG | 10-50 | 24 | Autophagy | Induction | [4][5] |

| U373MG | 10-50 | 24 | Autophagy | Induction | [4][5] |

| LNCaP & DU145 | Not specified | Not specified | Androgen Receptor (AR) & PSA | Reduction | [6] |

| MRC-5 | 10-20 | Not specified | FN, α-SMA, COL1A1, COL1A4 (TGF-β1-induced) | Decreased mRNA and protein expression | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by SFN-NAC and a generalized workflow for in vitro experiments.

Caption: SFN-NAC signaling cascade in glioma cells.

Caption: Generalized experimental workflow for in vitro SFN-NAC studies.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below, synthesized from the available literature.

-

Cell Lines: Human glioblastoma cell lines U87MG and U373MG are commonly used.[1] Normal human astrocytes (HA) can be used as a non-cancerous control.[1]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[1]

-

SFN-NAC Preparation and Application: this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.[5] For experiments, the stock solution is diluted to the desired final concentrations (e.g., 0-90 µM) in the cell culture medium.[1][4] Control cells are treated with an equivalent volume of DMSO.

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of SFN-NAC for a specified duration (e.g., 24 hours).

-

After treatment, remove the medium and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

-

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the determination of the cell cycle phase (G0/G1, S, G2/M).

-

Procedure:

-

Culture cells (e.g., U87MG, U373MG) and treat them with SFN-NAC (e.g., 30 µM) for 24 hours.[1]

-

Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

-

Before analysis, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 10-15 minutes at room temperature.[1]

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

-

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Procedure:

-

Treat cells with SFN-NAC (e.g., 10-50 µM) for 24 hours.[4]

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, α-tubulin, LC3, β-actin) overnight at 4°C.[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin is often used as a loading control to normalize the data.

-

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells with compromised membranes.

-

Procedure:

-

Treat cells with SFN-NAC (e.g., 30 µM) for 24 hours.[1]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

The in vitro evidence strongly suggests that this compound is a bioactive metabolite with significant anti-cancer potential. Its ability to induce G2/M cell cycle arrest and apoptosis in glioma cells is mechanistically linked to the activation of the ERK1/2 signaling pathway, which in turn triggers autophagy-mediated downregulation of α-tubulin.[1][4] Furthermore, its inhibitory effects on prostate cancer cells and fibrosis-related markers highlight its broader therapeutic possibilities.[3][6] The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in further exploring the in vitro and potential in vivo applications of this promising compound.

References

- 1. karger.com [karger.com]

- 2. Chemopreventive Activities of Sulforaphane and Its Metabolites in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. targetmol.com [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Crosstalk between Prostate Cancer and Microbiota Inflammation: Nutraceutical Products Are Useful to Balance This Interplay? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Sulforaphane-N-acetylcysteine (SFN-NAC): A Technical Guide

Introduction

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables, is the subject of extensive research for its chemopreventive and therapeutic properties. Upon ingestion, SFN is metabolized through the mercapturic acid pathway, leading to the formation of several conjugates. The final and most stable of these metabolites is Sulforaphane-N-acetylcysteine (SFN-NAC), which is the primary form excreted in urine.[1] SFN-NAC itself exhibits pharmacological activities similar to its parent compound, SFN, including anticancer and anti-fibrotic effects.[1][2] This has generated significant interest in understanding its pharmacokinetic profile and bioavailability to fully elucidate the efficacy of SFN-containing products and to explore SFN-NAC's potential as a therapeutic agent or prodrug.[3][4] This document provides a comprehensive overview of the pharmacokinetics, bioavailability, metabolic pathways, and relevant signaling mechanisms of SFN-NAC, intended for researchers and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of SFN-NAC have been primarily characterized in rat models. Studies reveal that SFN-NAC is metabolically unstable, particularly in plasma, where it can readily convert back to SFN.[1][3] This reversible metabolism may contribute to the sustained pharmacological effects observed after SFN administration.[1]

Intravenous Administration

Following intravenous (IV) administration in rats, SFN-NAC demonstrates a similar clearance rate to SFN.[4] The compound is rapidly cleared from plasma.[3]

Table 1: Pharmacokinetic Parameters of SFN-NAC and SFN after Intravenous Administration of SFN-NAC (0.1 mg/kg) to Rats

| Parameter | SFN-NAC | SFN (formed from SFN-NAC) |

| AUCinf (μg·h/mL) | 0.038 ± 0.005 | 0.053 ± 0.005 |

| CL (mL/h/kg) | 2620 ± 320 | - |

| Vss (mL/kg) | 2270 ± 1010 | - |

| t1/2 (h) | 1.1 ± 0.6 | 1.0 ± 0.2 |

Data are expressed as the mean ± standard deviation (n=4). Source: Son et al., 2021.[3][5]

Oral Administration

When administered orally, SFN-NAC exhibits poor intestinal absorption, resulting in low plasma concentrations and lower bioavailability compared to SFN.[1][3] Despite this, SFN is still formed in vivo after oral SFN-NAC administration, with SFN concentrations increasing up to 8 hours post-dose.[3] This suggests that SFN-NAC could be developed as a prodrug to deliver SFN, potentially mitigating the gastrointestinal side effects associated with the parent compound.[3][4]

Table 2: Pharmacokinetic Parameters of SFN-NAC and SFN after Oral Administration of SFN-NAC (0.5 mg/kg) to Rats

| Parameter | SFN-NAC | SFN (formed from SFN-NAC) |

| AUCt (μg·h/mL) | 0.047 ± 0.010 | 0.231 ± 0.062 |

| Cmax (μg/mL) | 0.006 ± 0.002 | 0.021 ± 0.005 |

| Tmax (h) | 0.25 ± 0.00 | 8.0 ± 0.0 |

| t1/2 (h) | 1.3 ± 0.4 | 12.3 ± 2.0 |

| F (%) | 24.8 ± 5.3 | - |

Data are expressed as the mean ± standard deviation (n=4). F (%) represents absolute bioavailability. Source: Son et al., 2021.[3][5]

Metabolism and Excretion

SFN is metabolized via the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. This process involves conjugation with glutathione (B108866) (GSH), followed by sequential enzymatic cleavage to form cysteinylglycine (B43971) and cysteine conjugates, and finally N-acetylation to yield SFN-NAC.[6][7]

Key Signaling Pathways

SFN and its metabolites, including SFN-NAC, exert their biological effects by modulating various cellular signaling pathways.

Nrf2-ARE Pathway Activation

A primary mechanism of action for SFN is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. SFN can induce intracellular Reactive Oxygen Species (ROS), which leads to the dissociation of Nrf2 from its inhibitor, Keap1.[8] Freed Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[8]

ERK1/2 Pathway in Glioma Cells

In human glioma cells (U87MG and U373MG), SFN-NAC has been shown to inhibit cell growth by activating the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[9] This activation leads to autophagy, which in turn mediates the downregulation of α-tubulin, ultimately arresting the cell cycle in the G2/M phase.[9][10]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from studies conducted in male Sprague-Dawley rats. The following sections detail the typical methodologies employed.

Animal Studies and Drug Administration

-

Subjects: Male Sprague-Dawley rats, typically weighing 250-300g, are used. Animals are cannulated in the jugular vein for blood sampling.

-

Intravenous (IV) Administration: SFN-NAC, dissolved in a vehicle such as saline, is administered as a bolus injection via the tail vein. A typical dose is 0.1 mg/kg.[5]

-

Oral (PO) Administration: SFN-NAC is dissolved in a suitable vehicle (e.g., water) and administered by oral gavage at doses such as 0.5 mg/kg.[5]

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples (approx. 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes.

-

Plasma Separation: Blood samples are immediately centrifuged (e.g., 13,000 rpm for 10 min at 4°C) to separate the plasma.

-

Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile (B52724). For accurate quantification and to prevent the dissociation of SFN-thiol conjugates, a thiol-blocking agent like iodoacetamide (B48618) (IAA) may be used.[5] The sample is then vortexed and centrifuged, and the supernatant is collected for analysis.

Analytical Method: LC-MS/MS

The quantification of SFN-NAC and SFN in plasma is performed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18 column) using a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for SFN, SFN-NAC, and an internal standard (e.g., SFN-d8).[11]

Conclusion

SFN-NAC, a major metabolite of sulforaphane, displays complex pharmacokinetic behavior characterized by metabolic instability in plasma and poor oral absorption. However, its ability to convert back to SFN in vivo presents a strategic opportunity for its development as a prodrug.[4] The compound's demonstrated biological activities, mediated through pathways such as Nrf2 and ERK1/2 activation, underscore its therapeutic potential.[8][9] Further research, particularly clinical studies in humans, is necessary to fully characterize the pharmacokinetics of SFN-NAC and to validate its efficacy and safety as a novel therapeutic agent. A deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties will be critical for optimizing dosage regimens and formulation strategies in future drug development efforts.

References

- 1. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Pharmacokinetics and Anti-Pulmonary Fibrosis-Related Effects of Sulforaphane and Sulforaphane N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Cellular Uptake and Metabolism of Sulforaphane-N-acetylcysteine (SFN-NAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulforaphane (SFN), an isothiocyanate derived from cruciferous vegetables, is a compound of significant interest for its chemopreventive and therapeutic properties. Following administration, SFN is metabolized in the body, with Sulforaphane-N-acetylcysteine (SFN-NAC) being a major and stable metabolite.[1] Emerging evidence suggests that SFN-NAC is not merely an excretory product but possesses its own biological activities, including the induction of autophagy in cancer cells.[2][3] Understanding the cellular uptake and subsequent metabolic fate of SFN-NAC is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and metabolism of SFN-NAC, including detailed experimental protocols and a summary of quantitative data.

Introduction

Sulforaphane (SFN) is well-recognized for its role in activating the Nrf2 antioxidant response pathway and other cellular processes that contribute to its anti-cancer and anti-inflammatory effects. The metabolism of SFN primarily occurs via the mercapturic acid pathway, leading to the formation of several conjugates, with SFN-NAC being a prominent and readily detectable metabolite in urine.[1][4] While historically considered a detoxification product destined for excretion, recent studies have highlighted that SFN-NAC can exert biological effects, suggesting it may act as a stable pro-drug for SFN or have intrinsic activity.[1][5] This guide delves into the specifics of how SFN-NAC interacts with and is processed by cells.

Metabolism of SFN to SFN-NAC

The biotransformation of SFN to SFN-NAC is a multi-step enzymatic process primarily occurring in the liver. This metabolic cascade is a key detoxification pathway for electrophilic compounds like isothiocyanates.

The Mercapturic Acid Pathway

The conversion of SFN to SFN-NAC follows the well-established mercapturic acid pathway. This pathway involves the initial conjugation of SFN with glutathione (B108866) (GSH), a reaction that can occur spontaneously but is significantly accelerated by glutathione S-transferases (GSTs). The resulting SFN-GSH conjugate is then sequentially metabolized by peptidases to form SFN-cysteinylglycine (SFN-Cys-Gly) and subsequently SFN-cysteine (SFN-Cys). The final step involves the N-acetylation of the cysteine conjugate by N-acetyltransferases (NATs) to produce SFN-NAC.

Cellular Uptake of SFN-NAC

The mechanism by which SFN-NAC enters cells is not as extensively studied as that of its parent compound, SFN. However, based on its chemical structure as an N-acetylated amino acid conjugate, it is hypothesized that its transport across the cell membrane is mediated by specific transporters.

Putative Transport Mechanisms

Given that SFN-NAC is an N-acetylated cysteine conjugate, it is plausible that its cellular uptake is facilitated by transporters that recognize organic anions and amino acid derivatives. Organic anion transporters (OATs) are a family of membrane proteins known to transport a wide range of endogenous and exogenous organic anions, including some cysteine-S-conjugates.[6] Therefore, it is a strong possibility that one or more members of the OAT family are involved in the cellular uptake of SFN-NAC.

Intracellular Metabolism and Fate of SFN-NAC

Once inside the cell, SFN-NAC can undergo further metabolic transformations or exert direct biological effects.

Deacetylation and Conversion back to SFN

There is evidence to suggest that SFN-NAC can be deacetylated intracellularly to SFN-cysteine, which can then be further metabolized. Importantly, it has been observed that SFN-NAC can be converted back to the parent compound, SFN, in vivo.[1][5] This retro-conversion suggests that SFN-NAC may serve as a more stable transport form and a circulating reservoir for the highly reactive SFN.

Biological Activity of SFN-NAC

SFN-NAC is not merely an inert metabolite. Studies have shown that it can induce autophagy in human glioma cells through the activation of the ERK1/2 signaling pathway.[2][7] This finding indicates that SFN-NAC possesses intrinsic biological activity and can modulate cellular signaling pathways, contributing to the overall pharmacological effects attributed to sulforaphane.

Quantitative Data

Quantitative data on the cellular uptake and metabolism of SFN-NAC is limited. The following table summarizes available pharmacokinetic data from a study in rats, which provides insights into the relative bioavailability and clearance of SFN and SFN-NAC.

| Parameter | SFN (0.1 mg/kg IV) | SFN-NAC (0.1 mg/kg IV) | SFN (from 0.5 mg/kg oral SFN-NAC) | SFN-NAC (0.5 mg/kg oral) |

| Terminal Half-life (t1/2) | 61.3 ± 13.0 min | 33.2 ± 5.6 min | 115.1 ± 20.5 min | 100.9 ± 25.8 min |

| Total Body Clearance (CL) | 40.7 ± 8.7 mL/min/kg | 48.3 ± 8.2 mL/min/kg | - | - |

| Volume of Distribution (Vd) | 3.6 ± 0.5 L/kg | 2.3 ± 0.3 L/kg | - | - |

| AUClast | 41.1 ± 8.8 µg·min/mL | 34.7 ± 5.9 µg·min/mL | 16.5 ± 2.9 µg·min/mL | 1.8 ± 0.3 µg·min/mL |

Data adapted from a pharmacokinetic study in rats.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SFN-NAC cellular uptake and metabolism.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., U87MG and U373MG glioma cells[2], prostate cancer cell lines, breast cancer cell lines) or other relevant cell types.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

SFN-NAC Cellular Uptake Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Treatment:

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add serum-free medium containing the desired concentrations of SFN-NAC to each well. Include a vehicle control (medium without SFN-NAC).

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

-

-

Termination of Uptake:

-

To stop the uptake, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Sample Preparation:

-

Add an appropriate volume of lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant for analysis.

-

-

Quantification of Intracellular SFN-NAC:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of SFN-NAC.[8]

-

Western Blot Analysis for Signaling Pathway Activation

This protocol is to assess the activation of signaling pathways, such as ERK1/2, following SFN-NAC treatment.[2][7]

-

Protein Extraction and Quantification:

-

Treat cells with SFN-NAC as described in the uptake assay.

-

Lyse cells and quantify protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total ERK1/2 and phosphorylated ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

SFN-NAC, a major metabolite of sulforaphane, is increasingly recognized as a bioactive molecule with its own pharmacological properties. While its formation via the mercapturic acid pathway is well-documented, the precise mechanisms of its cellular uptake are still under investigation, with organic anion transporters being likely candidates. Once inside the cell, SFN-NAC can be converted back to SFN or directly modulate cellular processes, such as inducing autophagy through the ERK1/2 pathway. Further research is warranted to fully elucidate the transporters involved in SFN-NAC uptake and to expand our understanding of its intracellular fate and spectrum of biological activities. This knowledge will be invaluable for the rational design of novel therapeutic strategies leveraging the properties of this significant SFN metabolite.

References

- 1. Targeting Oxidative Stress with Antioxidant Duotherapy after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulforaphane-N-Acetyl-Cysteine Induces Autophagy Through Activation of ERK1/2 in U87MG and U373MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of Sulforaphane in cancer chemoprevention and health benefits: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Human organic anion transporter 1 mediates cellular uptake of cysteine-S conjugates of inorganic mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) and its Role in Nrf2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a critical role in protecting cells against oxidative and electrophilic stress.[1][2] Activation of the Nrf2 signaling pathway upregulates a broad array of cytoprotective genes, making it a key therapeutic target for a variety of diseases rooted in oxidative stress and inflammation.[3][4] Sulforaphane (B1684495) (SFN), an isothiocyanate derived from cruciferous vegetables like broccoli, is recognized as one of the most potent naturally occurring inducers of the Nrf2 pathway.[5][6]

Following administration, SFN is metabolized through the mercapturic acid pathway into several conjugates, with DL-Sulforaphane N-acetyl-L-cysteine (SFN-NAC) being a primary and the most stable metabolite excreted in urine.[7][8] Emerging research has highlighted SFN-NAC not merely as an excretory byproduct but as an active compound with its own significant biological properties. Notably, SFN-NAC exhibits a longer half-life and potentially better blood-brain barrier permeability compared to its parent compound, SFN.[8][9] It can also act as a prodrug, converting back to SFN under physiological conditions to maintain equilibrium.[7] This guide provides an in-depth technical overview of SFN-NAC, its interaction with the Nrf2 signaling pathway, quantitative efficacy data, and relevant experimental methodologies.

The Nrf2-Keap1 Signaling Pathway

The Nrf2 pathway is the primary regulator of cellular defense against oxidative stress.[10] Its activity is tightly controlled by the Kelch-like ECH-associated protein 1 (Keap1), a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex.[11]

Under basal (unstressed) conditions: Keap1 sequesters Nrf2 in the cytoplasm, facilitating its continuous ubiquitination and subsequent degradation by the proteasome. This keeps the cellular levels of Nrf2 low and the pathway inactive.[1][12]

Under oxidative or electrophilic stress: Stressors, including reactive oxygen species (ROS) or electrophilic compounds like SFN, modify critical cysteine residues on Keap1.[3][12] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and halting its degradation.[11] As a result, newly synthesized Nrf2 accumulates, translocates into the nucleus, and heterodimerizes with small Maf proteins. This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a wide range of cytoprotective proteins and enzymes.[10][11][13]

Profile of this compound (SFN-NAC)

SFN-NAC is the N-acetylcysteine conjugate of sulforaphane. As a major metabolite, its properties are critical for understanding the overall pharmacodynamics and pharmacokinetics of SFN administration.[7][14]

Table 1: Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 334829-66-2 | [15][16] |

| Molecular Formula | C₁₁H₂₀N₂O₄S₃ | [15] |

| Molecular Weight | 340.48 g/mol | [15] |

| Synonyms | SFN-NAC; N-Acetyl-S-[[[4-(methylsulfinyl)butyl]amino]thioxomethyl]-L-cysteine | [9][15] |

| Purity (Typical) | ≥95% | [15] |

| Applications | Anti-tumor agent, HDAC inhibitor, Nrf2 pathway research |[9][16] |

Pharmacokinetics and Metabolism

Studies in rats have provided crucial insights into the pharmacokinetics of SFN-NAC compared to SFN. SFN-NAC is metabolically unstable in plasma, where it can degrade and convert back to SFN.[7][14] This reversible metabolism suggests SFN-NAC can serve as a prodrug, potentially leading to prolonged pharmacological effects.[7] However, its oral absorption is markedly lower than that of SFN.[14] Despite poor absorption, orally administered SFN-NAC is converted to SFN in vivo, contributing to the overall systemic SFN concentration.[7][14]

Table 2: Pharmacokinetic Parameters of SFN-NAC and SFN in Rats

| Parameter | SFN-NAC (IV, 0.1 mg/kg) | SFN formed from SFN-NAC (IV) | SFN-NAC (PO, 0.5 mg/kg) | SFN formed from SFN-NAC (PO) |

|---|---|---|---|---|

| T½ (min) | 33.2 ± 10.7 | 48.6 ± 12.3 | 24.8 ± 3.8 | 65.4 ± 19.5 |

| Tmax (min) | 1.0 ± 0.0 | 1.0 ± 0.0 | 10.0 ± 8.7 | 15.0 ± 5.0 |

| Cmax (ng/mL) | 239.0 ± 19.1 | 165.7 ± 15.0 | 25.1 ± 10.6 | 21.0 ± 1.6 |

| AUC₀₋t (min·ng/mL) | 4972.1 ± 729.8 | 5697.1 ± 1173.8 | 620.1 ± 174.5 | 1851.9 ± 386.4 |

| CL (mL/min/kg) | 48.3 ± 7.0 | - | - | - |

Data presented as mean ± standard deviation (n=4). Adapted from a 2021 study in Pharmaceutics.[7][14][17]

Mechanism of Nrf2 Activation by SFN-NAC

The primary mechanism of Nrf2 activation by SFN and its metabolites is the chemical modification of Keap1.[11][18] SFN-NAC is thought to act primarily after its conversion back to SFN, which is a potent electrophile.[7] The isothiocyanate group of SFN reacts directly with the sulfhydryl groups of specific cysteine residues on Keap1, with Cysteine 151 (Cys151) being a primary target.[3][18] This covalent modification disables Keap1's function as a substrate adaptor for the E3 ligase, preventing the ubiquitination and degradation of Nrf2.[11] The subsequent accumulation and nuclear translocation of Nrf2 drives the expression of ARE-mediated genes.

Quantitative Analysis of SFN-NAC Activity

While SFN is a potent Nrf2 activator, its metabolite SFN-NAC also demonstrates biological activity, albeit with different potency.

In Vitro Potency and Cytotoxicity

SFN-NAC has been shown to induce ARE-driven gene expression in HepG2-C8 cells at a concentration of 75 µM.[19] Its potency in this regard is reported to be approximately 8-fold less than that of SFN.[19] In addition to its effects on Nrf2, SFN-NAC also functions as a histone deacetylase (HDAC) inhibitor and can induce autophagy, contributing to its anti-cancer effects.[9] Studies on glioma cell lines have established its cytotoxic potential.

Table 3: In Vitro Cytotoxicity (IC₅₀) of SFN-NAC in Human Glioma Cells after 24h Treatment

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HA (Human Astrocytes) | 60.08 | [9] |

| U87MG | 35.20 | [9] |

| U373MG | 39.11 | [9] |

| U87/TR (Resistant) | 36.20 |[9] |

Experimental Methodologies

Investigating the effects of SFN-NAC on the Nrf2 pathway involves a series of standard and specialized molecular biology techniques. A generalized workflow is presented below.

Key Experimental Protocols

-

Cell Culture and Treatment: Human cell lines such as bronchial epithelial BEAS-2B, hepatoma HepG2, or glioma U87MG are commonly used.[8][19][20] Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂) and treated with varying concentrations of SFN-NAC (typically in the 10-100 µM range) for specified time periods (e.g., 6, 12, 24 hours).[8][9]

-

Nuclear Translocation of Nrf2 (Western Blot):

-

Following treatment, cells are harvested and subjected to nuclear and cytoplasmic fractionation using a commercial kit.

-

Protein concentrations of each fraction are determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk) and incubated with primary antibodies against Nrf2. Antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) are used to confirm fraction purity.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-